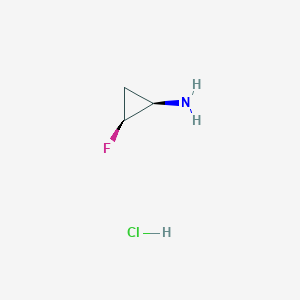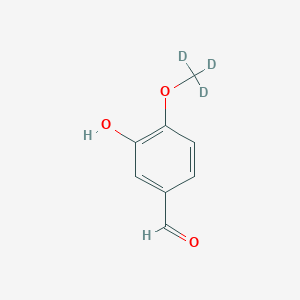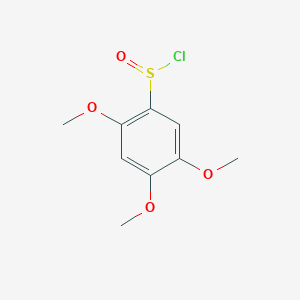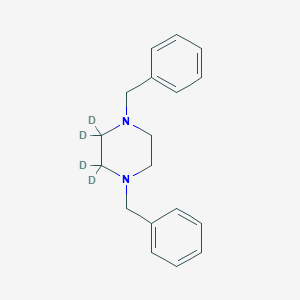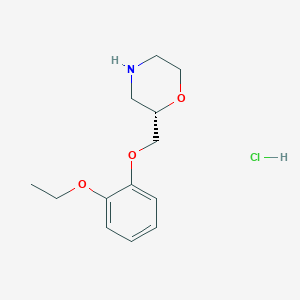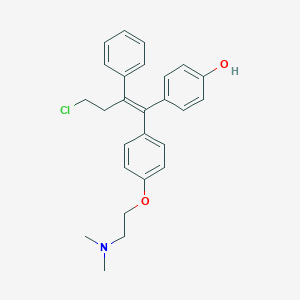![molecular formula C₁₂H₁₅F₃N₂O B134244 3-[4-(Trifluoromethyl)anilino]pentanamide CAS No. 667937-05-5](/img/structure/B134244.png)
3-[4-(Trifluoromethyl)anilino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves chemoselective reactions. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines under specific conditions leads to the formation of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides . These intermediates can be further cyclized to produce quinolinones, which are structurally distinct but share the trifluoromethyl and anilino functional groups with the compound of interest .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[4-(Trifluoromethyl)anilino]pentanamide has been elucidated using techniques such as X-ray crystallography. For example, the absolute configurations of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide were determined, which is crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl anilines typically require careful control of reaction conditions to achieve the desired selectivity. The synthesis of related compounds demonstrates the potential for creating diverse structures by manipulating reaction parameters such as solvent, temperature, and catalysts . These reactions can lead to various products, including amides and quinolinones, depending on the starting materials and conditions used.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-[4-(Trifluoromethyl)anilino]pentanamide are not directly reported, the properties of structurally related compounds can provide some context. For example, the presence of the trifluoromethyl group is known to influence the lipophilicity and electronic properties of a molecule, which can affect its pharmacokinetic and pharmacodynamic profiles . Additionally, the anilino group can participate in hydrogen bonding and other non-covalent interactions, which may impact the compound's solubility and stability .
Scientific Research Applications
Synthesis and Chemical Applications
- 3-[4-(Trifluoromethyl)anilino]pentanamide and related compounds serve as key intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, certain derivatives are crucial intermediates in synthesizing atorvastatin, highlighting their importance in the pharmaceutical industry (Zhou Kai, 2010). The process involves a series of reactions, including Knoevenagel condensation and Stetter reaction, demonstrating the compound's versatility in organic synthesis.
- The compound's structural variations, particularly when incorporated with trifluoromethyl groups, have shown increased potency as anticonvulsants, illustrating its potential in medical applications (S. Meza-Toledo et al., 2008).
- Moreover, 3-[4-(Trifluoromethyl)anilino]pentanamide derivatives have been explored for their potential use in non-linear optical (NLO) materials due to their distinct vibrational properties. This application is critical in the development of advanced optical and photonic technologies (B. Revathi et al., 2017).
Catalysis and Organic Synthesis
- The compound's derivatives have been used as catalysts in various chemical reactions, particularly in the synthesis of arylamides from naphthoic acid. This application is vital in producing organic azo pigments and certain pharmaceuticals (Leon Shteinberg, 2022). The choice of catalysts, such as phosphorus trichloride and antimony trifluoride, can significantly influence the reaction outcome, highlighting the compound's role in fine-tuning synthetic pathways.
- Furthermore, 3-[4-(Trifluoromethyl)anilino]pentanamide has been instrumental in developing new reagents for direct C-H trifluoromethylation, a crucial reaction in organic chemistry. This advancement opens up new possibilities for synthesizing bioactive compounds and pharmaceuticals (Hao Liu et al., 2023).
Medicinal Chemistry and Biological Applications
- In medicinal chemistry, derivatives of 3-[4-(Trifluoromethyl)anilino]pentanamide have shown promise as potential anthelmintic agents. A simplified derivative, N-(4-methoxyphenyl)pentanamide, exhibited significant anthelmintic activity against nematode Toxocara canis while demonstrating lower cytotoxicity compared to traditional treatments (Tais C. Silva et al., 2022). This discovery paves the way for developing safer and more effective treatments for parasitic infections.
properties
IUPAC Name |
3-[4-(trifluoromethyl)anilino]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSARXINBOJSRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612670 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)anilino]pentanamide | |
CAS RN |
667937-05-5 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

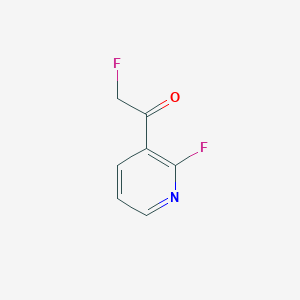

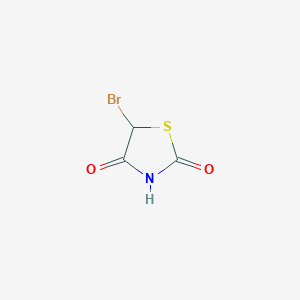

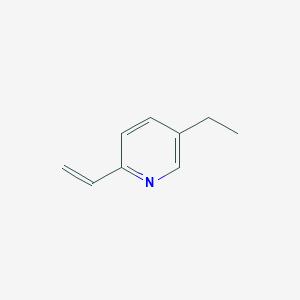

methanone](/img/structure/B134181.png)
